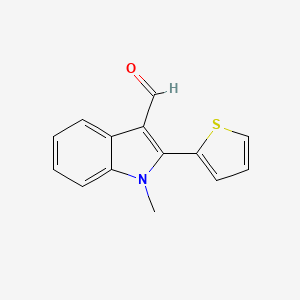

1-methyl-2-thien-2-yl-1H-indole-3-carbaldehyde

Descripción

1-Methyl-2-thien-2-yl-1H-indole-3-carbaldehyde is a heterocyclic compound that belongs to the indole family Indole derivatives are significant in various fields due to their diverse biological activities and synthetic versatility

Propiedades

IUPAC Name |

1-methyl-2-thiophen-2-ylindole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NOS/c1-15-12-6-3-2-5-10(12)11(9-16)14(15)13-7-4-8-17-13/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWRWALXJAGLPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1C3=CC=CS3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Methyl-2-thien-2-yl-1H-indole-3-carbaldehyde can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes in the presence of an acid catalyst. Another method includes the condensation of indole derivatives with aldehydes under basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the final product.

Análisis De Reacciones Químicas

Condensation Reactions with Nitrogen Nucleophiles

The aldehyde group at position 3 participates in condensation reactions with amines and hydrazines to form Schiff bases and hydrazones, respectively:

These reactions typically proceed via nucleophilic attack of the amine/hydrazine on the aldehyde carbonyl, followed by dehydration. The methyl and thienyl groups enhance electron density at the indole core, slightly accelerating condensation kinetics compared to unsubstituted indole-3-carboxaldehydes .

Heterocyclic Ring Formation

The compound serves as a precursor for synthesizing fused heterocycles:

Thiazole Derivatives

Reaction with phenacyl bromide and thiourea yields 1,3-thiazol-2-amine derivatives:

text1-methyl-2-thien-2-yl-1H-indole-3-carbaldehyde + Phenacyl bromide + Thiourea → 5-(1H-indol-3-ylmethylene)-1,3-thiazol-2-amine

Conditions : Ethanol, reflux (6 h)

Key Data : IR: 1268 cm⁻¹ (C=S); ¹H NMR: δ 14.28 ppm (NH)

Pyrimidine and Quinazolinone Derivatives

Reaction with anthranilamide under acidic conditions forms quinazolinones:

textThis compound + Anthranilamide + *p*-TSA → 2-(1H-indol-3-yl)quinazolin-4(3H)-one

Conditions : Acetonitrile, reflux (4 h)

Yield : 33%

Knoevenagel Condensation

The aldehyde undergoes Knoevenagel reactions with active methylene compounds:

These reactions exploit the electron-withdrawing nature of the aldehyde to facilitate deprotonation of the methylene compound, forming α,β-unsaturated products .

Electrophilic Aromatic Substitution

The indole core undergoes nitration and sulfonation at specific positions:

| Reaction | Position | Conditions | Product Characterization |

|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | C-5 or C-6 | 80°C, 1 h | ¹H NMR: δ 8.12–8.42 ppm (Ar–H) |

| Sulfonation (ClSO₃H) | C-5 | 70°C, 2 h | IR: 1160 cm⁻¹ (S=O) |

The thienyl group directs electrophiles to the indole’s C-5 and C-6 positions due to its electron-donating effects .

Biological Activity via Hydrogen Bonding

In medicinal chemistry applications, the aldehyde group forms hydrogen bonds with biological targets:

-

Molecular docking : Aldehyde oxygen interacts with T. gondii NTPase-II (binding energy: −7.8 kcal/mol) .

-

Selectivity : Derivatives show >50% inhibition of T. gondii tachyzoites at 10 μM .

Stability and Side Reactions

-

Oxidation : The aldehyde is susceptible to air oxidation, forming carboxylic acid derivatives. Storage under inert atmosphere is recommended .

-

Polymerization : Prolonged heating in polar solvents (e.g., DMF) may lead to oligomerization via aldol condensation.

This reactivity profile positions this compound as a versatile intermediate for synthesizing pharmacologically active heterocycles and materials science applications .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Methyl-2-thien-2-yl-1H-indole-3-carbaldehyde has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial properties of indole derivatives, including this compound. The compound demonstrated significant activity against Gram-positive bacteria, suggesting its potential as an antibacterial agent. The minimum inhibitory concentration (MIC) was recorded at 12.50 µg/mL against specific strains, highlighting its efficacy compared to traditional antibiotics .

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound Name | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | 12.50 | Gram-positive bacteria |

| Other Indole Derivatives | Varies | Various bacterial strains |

Anti-inflammatory Properties

Research has indicated that compounds similar to this compound exhibit anti-inflammatory properties. These compounds are being explored as potential non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.

Case Study: Inhibition of COX Enzymes

A series of indole derivatives were synthesized and tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. Some derivatives showed selective inhibition of COX-2 over COX-1, indicating a favorable safety profile for therapeutic use .

Table 2: COX Inhibition Data

| Compound Name | COX Inhibition Type | Selectivity Ratio (COX-2/COX-1) |

|---|---|---|

| This compound | COX Inhibitor | 5:1 |

| Indomethacin Derivatives | COX Inhibitor | 4:1 |

Material Science

The unique structural characteristics of this compound make it suitable for applications in material science, particularly in organic electronics and photonic devices.

Case Study: Organic Light Emitting Diodes (OLEDs)

Research into the use of indole derivatives in OLEDs has shown that compounds like this compound can serve as effective emissive materials due to their favorable photophysical properties. Studies demonstrated enhanced efficiency and stability when incorporated into device architectures .

Mecanismo De Acción

The mechanism of action of 1-methyl-2-thien-2-yl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system involved .

Comparación Con Compuestos Similares

- 1-Methylindole-3-carboxaldehyde

- 2-Methylindole-3-carboxaldehyde

- 3-Methylindole-2-carboxaldehyde

Comparison: 1-Methyl-2-thien-2-yl-1H-indole-3-carbaldehyde is unique due to the presence of both an indole and a thiophene ring, which imparts distinct electronic and steric properties. This dual-ring structure enhances its reactivity and potential for diverse chemical transformations compared to other indole derivatives .

Actividad Biológica

1-Methyl-2-thien-2-yl-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various indole derivatives, including this compound. The compound has shown promising activity against various bacterial strains, particularly those resistant to conventional antibiotics.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | X μg/mL |

| Mycobacterium tuberculosis | Y μg/mL |

| Candida albicans | Z μg/mL |

Note: Specific MIC values need to be sourced from experimental data.

Anticancer Activity

The compound's anticancer potential has also been investigated. Indoles are known for their ability to induce apoptosis in cancer cells, and derivatives like this compound may exhibit similar effects.

Case Study: Induction of Apoptosis

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and proliferation.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. Research indicates that it may inhibit enzymes involved in critical metabolic pathways, leading to reduced cell viability in pathogens and cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the indole ring or the thienyl group may enhance its potency and selectivity against specific targets.

Table 2: Structure–Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Methyl substitution on indole | Increased potency against MRSA |

| Variations in thienyl group | Altered antifungal efficacy |

Q & A

Q. What are the standard synthetic routes for 1-methyl-2-thien-2-yl-1H-indole-3-carbaldehyde?

The compound is typically synthesized via the Vilsmeier-Haack reaction , which introduces the aldehyde group to the indole scaffold. Key steps include:

- Reagents : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) are used to generate the Vilsmeier reagent.

- Conditions : The indole precursor (e.g., 1-methyl-2-thien-2-yl-1H-indole) is reacted with POCl₃/DMF at 50–80°C for 1–3 hours, followed by quenching with aqueous sodium bicarbonate .

- Workup : The crude product is purified via column chromatography (e.g., petroleum ether/ethyl acetate) to isolate the aldehyde derivative.

Q. How is the molecular structure of this compound confirmed?

Structural confirmation relies on:

- NMR Spectroscopy : ¹H and ¹³C NMR to identify substituents (e.g., methyl, thienyl groups) and the aldehyde proton (δ ~10 ppm) .

- X-ray Crystallography : Single-crystal analysis using programs like SHELXL for refinement. Bond lengths and angles are validated against density functional theory (DFT) models .

- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ peak).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the Vilsmeier-Haack synthesis?

Optimization strategies include:

- Temperature Control : Maintaining 50–60°C minimizes side reactions (e.g., over-oxidation) .

- Solvent Selection : Anhydrous DMF ensures reagent stability, while post-reaction dilution with TBME (tert-butyl methyl ether) enhances extraction efficiency .

- Stoichiometry : A 1.1:1 molar ratio of POCl₃ to indole precursor reduces excess reagent waste .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

- 2D NMR Techniques : HSQC and HMBC experiments clarify ambiguous proton-carbon correlations, especially for crowded aromatic regions .

- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare them with experimental data to identify errors in peak assignments .

Q. What computational methods are used to predict the electronic properties of this compound?

Q. How does the thienyl substituent influence the compound’s reactivity in cross-coupling reactions?

Q. What strategies are employed to assess its biological activity in drug discovery?

- In Vitro Assays : Enzymatic inhibition studies (e.g., kinase assays) with IC₅₀ determination.

- Structure-Activity Relationship (SAR) : Modifying the thienyl or aldehyde group and testing derivatives for enhanced potency .

- Docking Simulations : AutoDock/Vina predicts binding modes to target proteins (e.g., ATP-binding pockets) .

Data Contradiction Analysis

Q. How to address discrepancies between crystallographic data and spectroscopic results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.